molecular formula C17H16ClNO5S B2716578 7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396684-02-8

7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2716578
CAS RN: 1396684-02-8
M. Wt: 381.83
InChI Key: BYZCDMFELACQPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used to introduce each group. For example, the benzoxazepin ring might be formed through a cyclization reaction, while the methoxy and chloro groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the positions of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the benzoxazepin ring might be reactive towards electrophiles, while the chloro group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties could be measured using various analytical techniques .

Scientific Research Applications

Dopaminergic Activity

Research on substituted benzazepines, including those with chloro, methoxy, and sulfonyl phenyl groups, has demonstrated dopaminergic activity, suggesting their potential in addressing disorders related to dopamine dysfunction. For instance, benzazepines have been synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds have shown effects on renal blood flow in dogs and rotational effects in rats with lesions in the substantia nigra, indicating their potential for studying dopaminergic mechanisms and possibly treating related conditions (Pfeiffer et al., 1982).

Antipsychotic Agents

Arylsulfonyl substituted benzazepines have been identified for their dopamine and serotonin antagonist activities, indicating their potential as antipsychotic agents. These compounds, with demonstrated affinity for dopamine and serotonin receptors, could be relevant for treating schizophrenia and other central nervous system (CNS) disorders. This aligns with the broader therapeutic possibilities for benzazepines in neuropsychiatric conditions (Howard, 2005).

CCR5 Antagonists

Benzazepines have also been explored for their application as CCR5 antagonists, which are crucial for HIV-1 entry into cells. A practical synthesis method for a benzazepine-based orally active CCR5 antagonist has been developed, illustrating the compound's potential in HIV research and treatment strategies (Ikemoto et al., 2005).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the specific biological targets it interacts with. For example, it might bind to a particular enzyme or receptor, inhibiting its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is volatile, it might pose an inhalation risk. If it is biologically active, it might be toxic or have other health effects .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, if it has interesting biological activity, it might be studied as a potential drug .

properties

IUPAC Name

7-chloro-9-methoxy-4-(4-methylsulfonylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S/c1-23-15-8-12(18)7-11-9-19(16(20)10-24-17(11)15)13-3-5-14(6-4-13)25(2,21)22/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZCDMFELACQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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